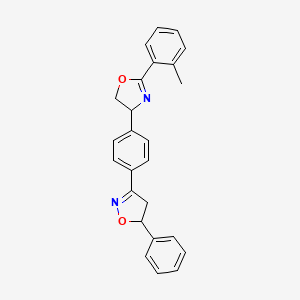
5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of phenylhydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid methyl ester: This compound shares the isoxazole core and has been studied for its potential as an anti-tuberculosis drug.
Thiourea derivatives: These compounds have similar applications in organic synthesis and biological research.
Uniqueness
5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole stands out due to its combination of phenyl, oxazole, and isoxazole moieties, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C25H22N2O2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-5-6-10-21(17)25-26-23(16-28-25)19-13-11-18(12-14-19)22-15-24(29-27-22)20-8-3-2-4-9-20/h2-14,23-24H,15-16H2,1H3 |
InChI-Schlüssel |
VIIHJCVVDQKENV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(CO2)C3=CC=C(C=C3)C4=NOC(C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)

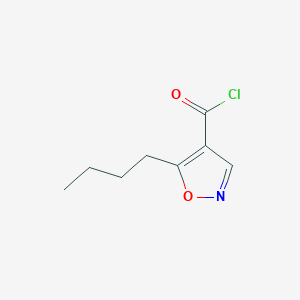
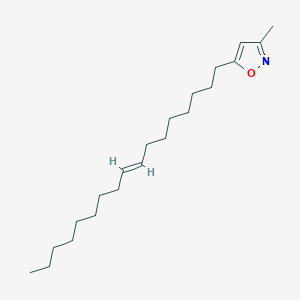
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)

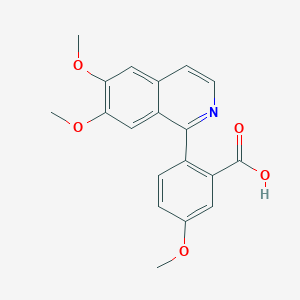



![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
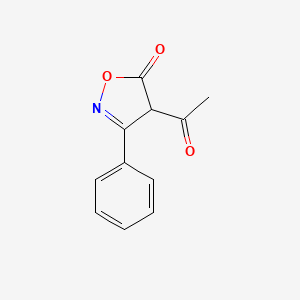
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
